molecular formula C10H12Cl3NO3 B13780654 Dimethylammonium 2,4,5-trichlorophenoxyacetate CAS No. 6369-97-7

Dimethylammonium 2,4,5-trichlorophenoxyacetate

Cat. No.: B13780654
CAS No.: 6369-97-7
M. Wt: 300.6 g/mol
InChI Key: KDKIQPRSLMHYNN-UHFFFAOYSA-N
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Description

Dimethylammonium 2,4,5-trichlorophenoxyacetate is a chemical compound with the molecular formula C10H12Cl3NO3. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a synthetic auxin herbicide. This compound is primarily used in agricultural applications to control broad-leafed weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylammonium 2,4,5-trichlorophenoxyacetate is synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with dimethylamine. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4,5-Trichlorophenoxyacetic acid+DimethylamineDimethylammonium 2,4,5-trichlorophenoxyacetate\text{2,4,5-Trichlorophenoxyacetic acid} + \text{Dimethylamine} \rightarrow \text{this compound} 2,4,5-Trichlorophenoxyacetic acid+Dimethylamine→Dimethylammonium 2,4,5-trichlorophenoxyacetate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethylammonium 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.

Scientific Research Applications

Dimethylammonium 2,4,5-trichlorophenoxyacetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxyacetic acids in various chemical reactions.

    Biology: Research on its effects on plant growth and development helps in understanding the mechanisms of synthetic auxins.

    Medicine: Studies on its potential toxicological effects contribute to the assessment of safety and environmental impact.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of dimethylammonium 2,4,5-trichlorophenoxyacetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of molecular events that disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar applications.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of dimethylammonium 2,4,5-trichlorophenoxyacetate.

    Methyl 2,4,5-trichlorophenoxyacetate: A methyl ester derivative with different physical properties.

Uniqueness

This compound is unique due to its specific combination of dimethylamine and 2,4,5-trichlorophenoxyacetic acid, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its behavior in chemical reactions make it a valuable compound for various applications.

Properties

CAS No.

6369-97-7

Molecular Formula

C10H12Cl3NO3

Molecular Weight

300.6 g/mol

IUPAC Name

dimethylazanium;2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3.C2H7N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-2/h1-2H,3H2,(H,12,13);3H,1-2H3

InChI Key

KDKIQPRSLMHYNN-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Origin of Product

United States

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